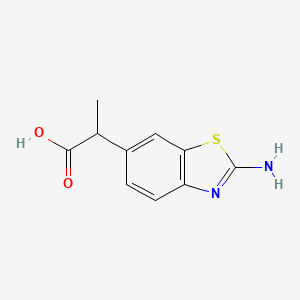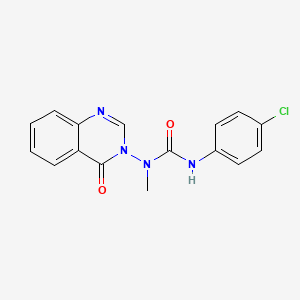
4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide
概要
説明
4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide: is a chemical compound that features a pyridine ring attached to a methylene group, which is further connected to a 4-chlorobenzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide typically involves the condensation of 3-pyridinecarboxaldehyde with 4-chlorobenzenesulfonamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-(3-Pyridinylmethylene)-4-aminobenzenesulfonamide.
Substitution: N-(3-Pyridinylmethylene)-4-azidobenzenesulfonamide or N-(3-Pyridinylmethylene)-4-thiocyanatobenzenesulfonamide.
科学的研究の応用
Chemistry: 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes and pigments .
作用機序
The mechanism of action of 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
- N-(3-Pyridinylmethylene)-4-aminobenzenesulfonamide
- N-(3-Pyridinylmethylene)-4-azidobenzenesulfonamide
- N-(3-Pyridinylmethylene)-4-thiocyanatobenzenesulfonamide
Uniqueness: 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide is unique due to the presence of the chlorine atom on the benzene ring, which can be further functionalized to introduce various substituents. This versatility makes it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C12H9ClN2O2S |
|---|---|
分子量 |
280.73 g/mol |
IUPAC名 |
4-chloro-N-(pyridin-3-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H9ClN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-9H |
InChIキー |
POBQREGGXMKCQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chloro-4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8638010.png)












